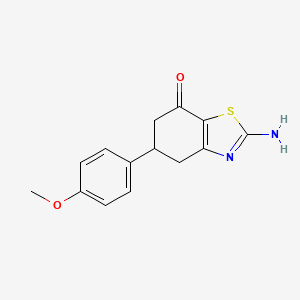

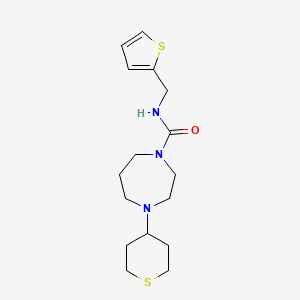

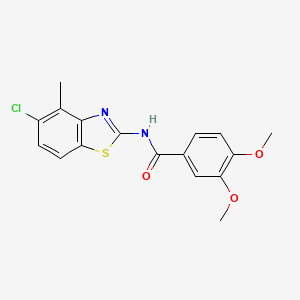

![molecular formula C19H23NO2 B2887586 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 847045-68-5](/img/structure/B2887586.png)

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Piperidine rings can undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The chromene moiety can also participate in various reactions, particularly at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

This compound has structural similarities to molecules that interact with tau-tubulin kinase 1 (TTBK1) . TTBK1 is involved in tau phosphorylation, which is a key process implicated in the pathogenesis of Alzheimer’s disease. The compound’s ability to modulate TTBK1 activity could be valuable in developing treatments that target tau phosphorylation in Alzheimer’s disease.

Green Chemistry

Derivatives of 4-methylpiperidine have been used as safer and greener alternatives for catalysis in organic synthesis . The compound could potentially serve as a catalyst in the synthesis of N-methyl imines, which are versatile scaffolds in chemical synthesis, contributing to the development of environmentally friendly chemical processes.

Pharmaceutical Intermediates

The 4-methylpiperidine moiety is a common feature in various pharmaceutical intermediates. It is known for its high reactivity and the presence of a methyl group, which can be advantageous in drug synthesis due to its small size and pharmacological properties . This compound could be used in the synthesis of analgesics, asthma medications, serotonin antagonists, and antiallergic drugs.

Kinase Inhibition

Kinase inhibitors are a significant class of drugs in cancer therapy. The compound’s structure suggests potential activity as a kinase inhibitor, which could be explored for therapeutic applications in cancer treatment, particularly in cases where specific kinase activity needs to be modulated .

Neurodegenerative Disease Modulation

Given its potential interaction with neuronal-specific kinases like TTBK1, this compound could be studied for its effects on neurodegenerative diseases beyond Alzheimer’s, such as Parkinson’s disease and Huntington’s disease, where tau protein and kinase activity play a role .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(4-methylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-13-5-7-20(8-6-13)12-16-11-19(21)22-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIGMBIXSCHNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

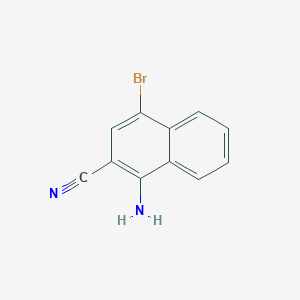

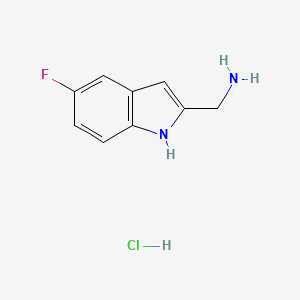

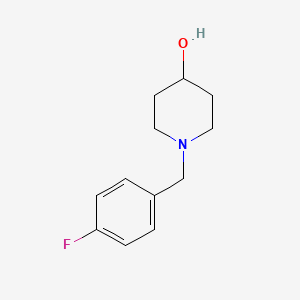

![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)

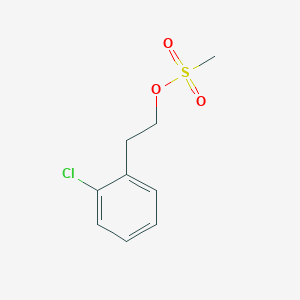

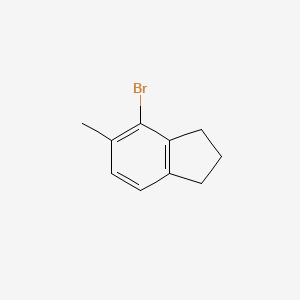

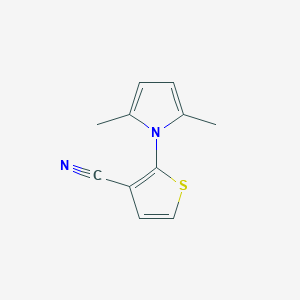

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2887518.png)

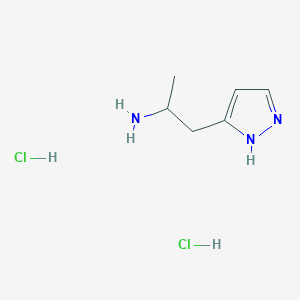

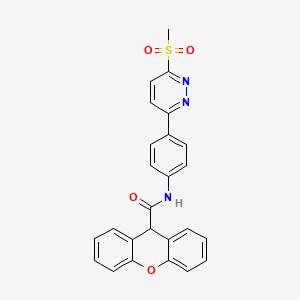

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)